Cholesterol n-Octyl Carbonate

Descripción general

Descripción

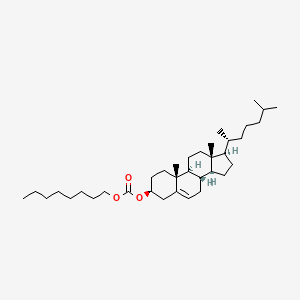

Cholesterol n-Octyl Carbonate is a chemical compound with the molecular formula C36H62O3. It is an ester formed from cholesterol and n-octyl carbonate. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It appears as a white to almost white powder or crystal at room temperature .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cholesterol n-Octyl Carbonate can be synthesized through the esterification of cholesterol with n-octyl carbonate. The reaction typically involves the use of a catalyst such as dimethylaminopyridine (DMAP) and a dehydrating agent like dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent such as chloroform or dichloromethane under reflux conditions .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Análisis De Reacciones Químicas

Types of Reactions: Cholesterol n-Octyl Carbonate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield cholesterol and n-octyl carbonate.

Oxidation: The compound can undergo oxidation reactions, particularly at the cholesterol moiety, leading to the formation of oxidized derivatives.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the n-octyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Nucleophiles like amines or alcohols under mild conditions.

Major Products Formed:

Hydrolysis: Cholesterol and n-octyl carbonate.

Oxidation: Oxidized cholesterol derivatives.

Substitution: Various substituted cholesterol derivatives.

Aplicaciones Científicas De Investigación

Cholesterol n-Octyl Carbonate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in the study of lipid membranes and their interactions with proteins and other biomolecules.

Medicine: Investigated for its potential use in drug delivery systems, particularly in the formulation of liposomes and other lipid-based carriers.

Industry: Utilized in the production of cosmetics and personal care products due to its emollient properties

Mecanismo De Acción

The mechanism of action of Cholesterol n-Octyl Carbonate involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, altering its fluidity and stability. This can affect the function of membrane-bound proteins and the overall behavior of the cell membrane. In drug delivery systems, this compound helps in the encapsulation and controlled release of therapeutic agents .

Comparación Con Compuestos Similares

Cholesterol Oleyl Carbonate: Another ester of cholesterol, used in similar applications but with different physical properties.

Cholesterol Lauryl Carbonate: Similar in structure but with a lauryl group instead of an n-octyl group, leading to different solubility and interaction characteristics

Uniqueness: Cholesterol n-Octyl Carbonate is unique due to its specific interaction with lipid membranes, providing a balance between hydrophilic and hydrophobic properties. This makes it particularly useful in the formulation of stable liposomes and other lipid-based drug delivery systems .

Actividad Biológica

Cholesterol n-Octyl Carbonate (Chol-OC) is a synthetic derivative of cholesterol that has garnered interest due to its potential applications in drug delivery systems and its biological activity. This article explores the biological activity of Chol-OC, including its effects on cellular processes, interactions with biological membranes, and its role in drug delivery mechanisms.

Overview of this compound

This compound is formed by esterifying cholesterol with n-octanol, resulting in a compound that combines the structural properties of cholesterol with the hydrophobic characteristics of octanol. This modification aims to enhance the solubility and bioavailability of cholesterol-derived compounds while maintaining their biological functions.

Membrane Interaction

Cholesterol plays a crucial role in maintaining membrane integrity and fluidity. Chol-OC, due to its cholesterol backbone, is expected to exhibit similar properties. Research indicates that cholesterol-containing lipids can significantly influence membrane dynamics. For instance, studies have shown that the incorporation of cholesterol into lipid bilayers reduces permeability to water and hydrophilic solutes, enhancing membrane stability . Chol-OC's ability to integrate into lipid membranes may also impact the activity of membrane proteins, potentially modulating signal transduction pathways.

Cytotoxicity and Cell Viability

The cytotoxicity of Chol-OC has been evaluated in various cell lines. In vitro studies demonstrate that Chol-OC exhibits low cytotoxicity at physiological concentrations, making it a suitable candidate for biomedical applications . For example, micelles formed from chitosan and cholesterol derivatives showed promising results in cellular uptake studies, indicating that Chol-OC could facilitate drug delivery without adversely affecting cell viability .

Drug Delivery Systems

Chol-OC has been explored as a component of drug delivery systems due to its favorable biocompatibility and ability to form stable micelles. Research indicates that cholesterol-based carriers enhance drug solubility and bioavailability. For instance, curcumin-loaded chitosan-cholesterol micelles exhibited rapid cellular uptake in A549 cells, highlighting the potential of Chol-OC in combination therapies for cancer treatment .

Study 1: Cellular Uptake of Cholesterol-Based Micelles

In a study examining the efficacy of cholesterol-based carriers for siRNA delivery, researchers found that micelles composed of chitosan and Chol-OC facilitated significant cellular uptake within 30 minutes. The Geo mean fluorescence intensity increased markedly over time, indicating effective internalization and potential for therapeutic applications .

| Time (min) | Geo Mean Fluorescence (A549 Cells) |

|---|---|

| 30 | 14,259 ± 246 |

| 120 | 22,245 ± 142 |

Study 2: Membrane Interaction Studies

Another study focused on the interaction between Chol-OC and membrane proteins such as Bax. The presence of cholesterol derivatives was shown to inhibit Bax pore activation in liposomes, suggesting that Chol-OC could modulate apoptotic pathways through its effects on membrane composition .

Research Findings

- Membrane Fluidity : Cholesterol derivatives like Chol-OC can stabilize lipid bilayers by reducing lateral diffusion rates and enhancing mechanical stability .

- Cytotoxicity : Studies indicate that Chol-OC has low cytotoxic effects across various cell lines, making it a viable option for drug formulations .

- Drug Delivery Efficiency : The incorporation of Chol-OC into drug delivery systems has demonstrated improved solubility and bioavailability for hydrophobic drugs like curcumin .

Propiedades

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H62O3/c1-7-8-9-10-11-12-24-38-34(37)39-29-20-22-35(5)28(25-29)16-17-30-32-19-18-31(27(4)15-13-14-26(2)3)36(32,6)23-21-33(30)35/h16,26-27,29-33H,7-15,17-25H2,1-6H3/t27-,29+,30+,31-,32+,33+,35+,36-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUDCURYXLLEBIY-MKQVXYPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCOC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H62O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00659875 | |

| Record name | (3beta)-Cholest-5-en-3-yl octyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15455-82-0 | |

| Record name | Cholest-5-en-3-ol (3β)-, 3-(octyl carbonate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15455-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3beta)-Cholest-5-en-3-yl octyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.